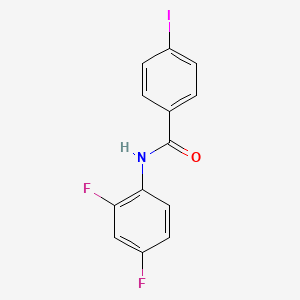

N-(2,4-difluorophenyl)-4-iodobenzamide

Descripción

N-(2,4-difluorophenyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and an iodine atom on the benzamide moiety

Propiedades

Fórmula molecular |

C13H8F2INO |

|---|---|

Peso molecular |

359.11 g/mol |

Nombre IUPAC |

N-(2,4-difluorophenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H8F2INO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18) |

Clave InChI |

PATLVDSIDVYXPU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-iodobenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-4-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azides, nitriles, or thioureas.

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Aplicaciones Científicas De Investigación

N-(2,4-difluorophenyl)-4-iodobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-difluorophenyl)-2-fluorobenzamide

- N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide

- N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-4-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Actividad Biológica

N-(2,4-difluorophenyl)-4-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

N-(2,4-difluorophenyl)-4-iodobenzamide can be synthesized through various chemical pathways that involve the introduction of a difluorophenyl group and an iodo substituent on the benzamide structure. The general synthetic route includes:

- Formation of the amide : Reacting 4-iodobenzoic acid with 2,4-difluoroaniline.

- Purification : Using recrystallization or chromatography techniques to isolate the desired product.

Biological Activity Overview

The biological activity of N-(2,4-difluorophenyl)-4-iodobenzamide has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular targets.

Anticancer Activity

Several studies have reported on the antiproliferative effects of N-(2,4-difluorophenyl)-4-iodobenzamide against different cancer cell lines. For instance:

- MDA-MB-468 Breast Cancer Cells : In vitro assays demonstrated that compounds with similar structures showed significant inhibition percentages against MDA-MB-468 cells. Specifically, compounds with a 2,4-difluorophenyl moiety exhibited lower activity compared to their chlorinated counterparts .

- Selectivity Index : The selectivity index for N-(2,4-difluorophenyl)-4-iodobenzamide was evaluated against various cancer types, indicating a preference for breast cancer cell lines over others, which suggests potential therapeutic applications in targeted cancer therapies.

The mechanism by which N-(2,4-difluorophenyl)-4-iodobenzamide exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often assessed through flow cytometry and other cellular assays.

Case Study 1: Antiproliferative Effects

In a study examining various diarylamides, N-(2,4-difluorophenyl)-4-iodobenzamide was part of a series that demonstrated significant antiproliferative activity against multiple cancer cell lines. The results indicated that while it showed promising activity against certain breast cancer lines (e.g., MDA-MB-468), its overall efficacy was lower compared to other analogues with different substitutions .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the phenyl ring significantly impacted biological activity. For instance, compounds with halogen substitutions at specific positions demonstrated enhanced binding affinity and potency against target enzymes compared to those with difluoro substitutions . The following table summarizes some key findings from SAR studies:

| Compound Structure | IC50 (µM) | Activity Description |

|---|---|---|

| N-(2,4-Difluorophenyl)-4-iodobenzamide | TBD | Moderate antiproliferative activity |

| N-(3,5-Bis(trifluoromethyl)phenyl) | 0.52 | Strong AChE inhibition |

| N-(2-Chlorophenyl) | TBD | Higher activity against MDA-MB-468 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.